molecular formula C23H20FN3O3S B11587909 3-amino-6-(3,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(3,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11587909
M. Wt: 437.5 g/mol
InChI Key: JAHRLBVQSOCBOI-UHFFFAOYSA-N
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Description

3-amino-6-(3,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(3,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group and the attachment of the 3,4-dimethoxyphenyl and 3-fluoro-4-methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(3,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-amino-6-(3,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-6-(3,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
  • N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-amino-6-(3,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

3-amino-6-(3,4-dimethoxyphenyl)-N-(3-fluoro-4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H20FN3O3S/c1-12-4-6-14(11-16(12)24)26-22(28)21-20(25)15-7-8-17(27-23(15)31-21)13-5-9-18(29-2)19(10-13)30-3/h4-11H,25H2,1-3H3,(H,26,28)

InChI Key

JAHRLBVQSOCBOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC(=C(C=C4)OC)OC)N)F

Origin of Product

United States

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